molecular formula C11H16FNO2 B14900709 2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol

2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol

Cat. No.: B14900709
M. Wt: 213.25 g/mol
InChI Key: QJJORYMLJBFMJE-UHFFFAOYSA-N
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Description

2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol is a substituted ethanol derivative featuring a phenylamino-ethoxy backbone. Its structure comprises a 5-fluoro-2-methylphenyl group linked via an aminoethoxy chain to a terminal hydroxyl group. This compound is hypothesized to exhibit biological activity due to its structural similarity to other aminoethanol derivatives used in drug discovery, such as PROTACs (Proteolysis-Targeting Chimeras) and enzyme-targeting agents . The analysis below focuses on structurally related analogs to infer properties and applications.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[2-(5-fluoro-2-methylanilino)ethoxy]ethanol

InChI

InChI=1S/C11H16FNO2/c1-9-2-3-10(12)8-11(9)13-4-6-15-7-5-14/h2-3,8,13-14H,4-7H2,1H3

InChI Key

QJJORYMLJBFMJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 5-fluoro-2-methylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of 2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and distillation to further purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs with comparable 2-(2-(substituted amino)ethoxy)ethan-1-ol backbones include:

Compound Name Substituent Group Key Applications/Studies Reference
YTK-A76 3,4-Bis(benzyloxy)benzylamino Synthesis of antibody-hapten conjugates
2-(2-((2-Chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethan-1-ol Chloro-methylpyrimidinyl-methylamino PROTAC development targeting TG2 enzyme
PEG-amine 3-Aminopropoxy Binding studies with amino acids (e.g., L-arginine)
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol Dimethylaminoethylamino Life sciences research (supplier catalog)
PtC (Pt(II) complex) Triazole-pyridine Electrochemical drug detection

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : The 5-fluoro-2-methylphenyl group in the target compound contrasts with benzyloxy (YTK-A76) or pyrimidinyl groups (). Fluorine substituents typically enhance lipophilicity and metabolic stability compared to bulkier benzyl or pyrimidine groups .
  • Amino Group Variations: Methylamino () or dimethylaminoethylamino () substituents influence hydrogen-bonding capacity and solubility. The primary amino group in the target compound may enhance reactivity in conjugation reactions compared to tertiary amines.

Comparison :

  • The target compound likely requires similar reductive amination or alkylation steps, substituting 5-fluoro-2-methylaniline as the aromatic amine. Yields for such reactions typically range between 30–40%, depending on steric hindrance from substituents .

Physicochemical Properties

NMR and Spectral Data :

  • 2-(2-((2-Chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethan-1-ol: ¹H-NMR (CDCl₃) shows peaks at δ 2.35 (s, 3H, CH₃), 3.67–3.85 (m, 6H, ethoxy chain), and 6.15–6.25 (m, 1H, pyrimidine-H) .
  • PEG-amine : Exhibits high binding constants (KA = 2468 M⁻¹) with crown ethers due to ammonium group interactions .

Inference for Target Compound :

  • The 5-fluoro substituent would likely downfield-shift aromatic protons in NMR. The hydroxyl and ethoxy groups may show peaks similar to YTK-A76 (δ 3.5–4.0 ppm for ethoxy; δ 1.8–2.0 ppm for CH₃) .

Target Compound Hypotheses :

  • The 5-fluoro-2-methylphenyl group may enhance blood-brain barrier penetration or receptor affinity compared to non-fluorinated analogs. Potential applications include kinase inhibition or PROTAC development.

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